molecular formula C13H17NO3 B1611850 4-(2,2-Diethoxyethoxy)benzonitrile CAS No. 787575-81-9

4-(2,2-Diethoxyethoxy)benzonitrile

Cat. No.: B1611850
CAS No.: 787575-81-9
M. Wt: 235.28 g/mol
InChI Key: YXGQLFFOVLQTJG-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

787575-81-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(2,2-diethoxyethoxy)benzonitrile

InChI

InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-8,13H,3-4,10H2,1-2H3

InChI Key

YXGQLFFOVLQTJG-UHFFFAOYSA-N

SMILES

CCOC(COC1=CC=C(C=C1)C#N)OCC

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C#N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered potassium carbonate (5.18 g, 37.7 mmol) is added to a stirred solution of 4-cyanophenol (2.00 g, 16.8 mmol) and bromoacetaldehyde diethyl acetal (4.53 mL, 30.3 mmol) in anhydrous DMF (20 mL). The resultant mixture is stirred at 85° C. under nitrogen for 3 days. The mixture is cooled to ambient temperature; then water (100 mL) and EtOAc (100 mL) are added to the mixture. The organic layer is separated, dried over MgSO4, filtered and concentrated. The oil is chromatographed on silica (gradient 5-20% EtOAc in hexane) to give 2.80 g (11.9 mmol, 71% yield) of the title compound. 1H NMR (CDCl3): δ1.24 (t, J=7.1 Hz, 6H), 3.60-3.68 (m, 2H), 3.73-3.81 (m, 2H), 4.04 (d, J=5.2 Hz, 2H), 4.83 (t, J=5.2 Hz, 1H), 6.97 (br d, J=9.2 Hz, 2H), 7.58 (br d, J=9.2 Hz, 2H); Analysis for C13H17NO3: calcd: C, 66.36; H, 7.28; N, 5.95; found: C, 66.41; H, 7.34; N, 6.01.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
71%

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